molecular formula C8H11N3O4 B1170662 (2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid CAS No. 1403-47-0

(2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid

Cat. No. B1170662
CAS RN: 1403-47-0
InChI Key:
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known substance in a biological, chemical, or industrial context .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .

Mechanism of Action

If the compound is biologically active, its mechanism of action describes how it affects a living organism at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5(12)11-7(8(14)15)3-2-6(13)4-10-9/h4,7H,2-3H2,1H3,(H,11,12)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSWOKCKZUNHQV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318378
Record name Duazomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2508-89-6
Record name Duazomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2508-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duazomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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